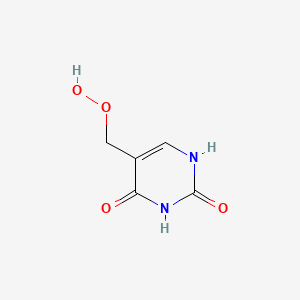

5-Hydroperoxymethyluracil

Descripción

5-Hydroperoxymethyluracil is a reactive intermediate formed during oxidative damage to thymine in DNA. Hydroxyl radicals attack the methyl group of thymine, generating this compound as the most stable thymine hydroperoxide . This compound is highly unstable and decomposes spontaneously into two stable oxidation products: 5-formyluracil (5-foU) and 5-hydroxymethyluracil (5-hmU) . For instance, 5-foU is recognized as a mutagenic lesion that can mispair with adenine during replication, leading to G→T transversions . Enzymes such as DNA glycosylases (e.g., hNTH1, NEIL1, and SMUG1 in mammals) excise these lesions to maintain genomic integrity .

Propiedades

Número CAS |

33499-50-2 |

|---|---|

Fórmula molecular |

C5H6N2O4 |

Peso molecular |

158.11 g/mol |

Nombre IUPAC |

5-(hydroperoxymethyl)-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C5H6N2O4/c8-4-3(2-11-10)1-6-5(9)7-4/h1,10H,2H2,(H2,6,7,8,9) |

Clave InChI |

MXVRXIGBAGNOJF-UHFFFAOYSA-N |

SMILES |

C1=C(C(=O)NC(=O)N1)COO |

SMILES canónico |

C1=C(C(=O)NC(=O)N1)COO |

Otros números CAS |

33499-50-2 |

Sinónimos |

5-hydroperoxymethyluracil |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The oxidative degradation of thymine produces structurally related uracil derivatives. Below is a detailed comparison of 5-hydroperoxymethyluracil with its analogs, focusing on molecular properties, stability, biological activity, and repair mechanisms.

Table 1: Comparative Analysis of this compound and Related Compounds

Key Research Findings

Stability and Decomposition :

- This compound is transient and decomposes rapidly, unlike its stable derivatives 5-foU and 5-hmU .

- 5-foU persists in DNA and is more mutagenic than 5-hmU due to its ability to form mismatches .

Mutagenicity and Repair :

- 5-foU induces replication errors by pairing with adenine, whereas 5-hmU pairs correctly with adenine but may disrupt epigenetic regulation .

- Repair enzymes like SpNth1 in Schizosaccharomyces pombe efficiently excise 5-foU and 5-hmU, reducing mutagenesis .

Biological Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.